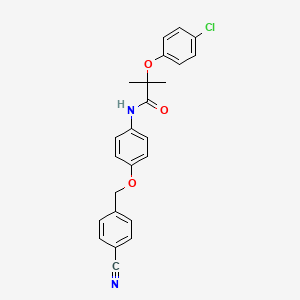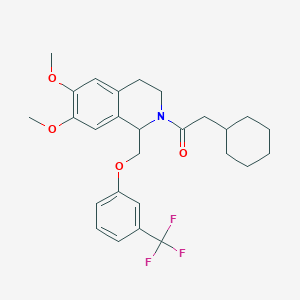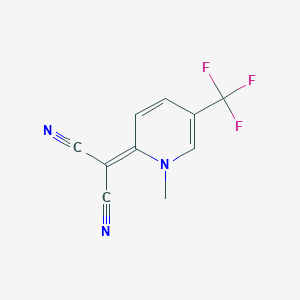
2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical and Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .科学的研究の応用
Heterocyclic Compounds in Chemistry and Biology
Heterocyclic compounds, particularly those containing nitrogen such as pyridine derivatives, are crucial in various scientific research areas. For instance, compounds with pyridine motifs are widely utilized in corrosion inhibition, showing effectiveness due to their high electron density and ability to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020) Consensus Paper. This highlights the potential application of 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile in materials science, particularly in corrosion protection.
Organic Chemosensors
Organic compounds, including those with pyridine and related heterocyclic structures, serve as effective chemosensors for detecting metal ions. Alharbi (2022) discusses various organic chemosensors for Zn(II) ions, emphasizing the role of structural features like heteroatoms (nitrogen, sulfur, oxygen) in their sensing capabilities Consensus Paper. This suggests that this compound could be explored for its chemosensing properties, potentially for the detection of specific metal ions or environmental pollutants.
Environmental Applications
The persistence and environmental impact of per- and polyfluoroalkyl substances (PFASs) have led to increased research into their behavior, fate, and potential alternatives. Wang et al. (2019) review the environmental effects of novel fluorinated alternatives to PFASs, indicating that such compounds, due to their structural durability and potential toxicity, require thorough investigation before being considered safe for long-term use Consensus Paper. Although this compound is not a PFAS, its trifluoromethyl group suggests relevance in studies focused on the environmental and health impacts of fluorinated compounds.
Potential in Drug Discovery and Medicinal Chemistry
While the request excludes drug use and side effects, it's worth noting the broader context in which similar compounds operate in medicinal chemistry. Pyridine derivatives, as outlined by Abu-Taweel et al. (2022), exhibit a wide range of biological activities, serving as a foundation for developing new pharmaceuticals and chemosensors Consensus Paper. This underscores the versatility of pyridine-based compounds in scientific research, extending beyond the specific applications of this compound but highlighting the potential for discovery in related areas.
作用機序
特性
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3/c1-16-6-8(10(11,12)13)2-3-9(16)7(4-14)5-15/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGSVARJHUNCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=C(C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
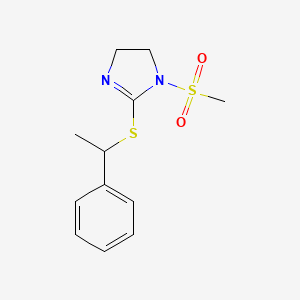
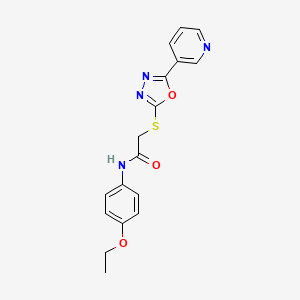
![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2956766.png)
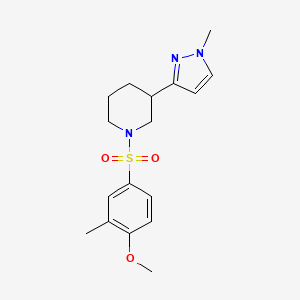
![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)
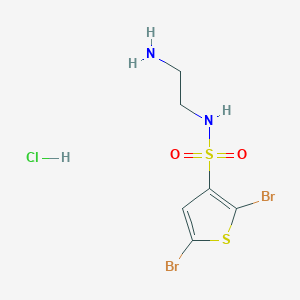
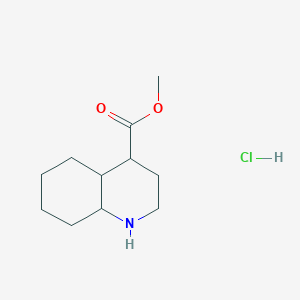
![[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2956775.png)
